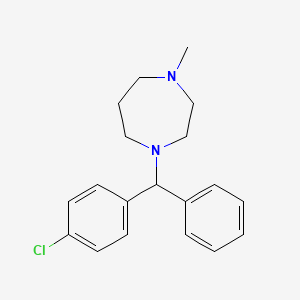
cefotaxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefotaxime is a cephalosporin antibiotic used to treat many kinds of bacterial infections, including severe or life-threatening forms . It is also used to prevent infection in people having certain types of surgery .
Synthesis Analysis
Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .Molecular Structure Analysis
Cefotaxime has a complex molecular structure with the formula C16H17N5O7S2 . It belongs to the third-generation cephalosporin family of medications .Chemical Reactions Analysis
Cefotaxime has been involved in various chemical reactions. For instance, it has been used in the synthesis of gold nanoparticles . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .Physical And Chemical Properties Analysis
Cefotaxime has a molar mass of 455.46 g/mol . Its density is predicted to be 1.80±0.1 g/cm3 . The melting point is greater than 158°C . The refractive index is 1.778 .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of cefotaxime involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefotaxime through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium carbonate", "2-Mercaptothiazoline", "Sodium bicarbonate", "Tetra-n-butylammonium bromide", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "7-ACA is reacted with chloroacetyl chloride in the presence of triethylamine and methanol to form 7-[(2-chloroacetyl)amino]cephalosporanic acid.", "The above product is then treated with 2-mercaptothiazoline and sodium bicarbonate to form cefotaxime thiazoline intermediate.", "The thiazoline intermediate is then reacted with tetra-n-butylammonium bromide and sodium carbonate in tetrahydrofuran to form cefotaxime.", "Cefotaxime is then purified by treating it with hydrogen peroxide and sodium borohydride in acetic acid and methanesulfonic acid, followed by extraction with ethyl acetate and water." ] } | |
Numéro CAS |
152186-43-1 |
Nom du produit |
cefotaxime |
Formule moléculaire |
2C33H36N2O4.C4H4O4 |
Poids moléculaire |
0 |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




